

ATTO 465: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Lifetime

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Compound of Interest

Compound Name: ATTO 465 NHS ester

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Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO family of labels, renowned for their high fluorescence quantum yield and photostability.^[1] As a derivative of acriflavin, ATTO 465 is a valuable tool in various life science applications, including the labeling of proteins and nucleic acids for advanced microscopy techniques.^{[2][3][4]} This technical guide provides an in-depth overview of the core photophysical properties of ATTO 465, with a specific focus on its quantum yield and fluorescence lifetime. Detailed experimental protocols for the determination of these properties and visualizations of relevant workflows are included to support researchers in their experimental design and data interpretation.

Core Photophysical Properties of ATTO 465

ATTO 465 is characterized by strong absorption, a high fluorescence quantum yield, and significant thermal and photostability.^{[5][6]} A key feature of this dye is its large Stokes shift, the difference between its excitation and emission maxima, which is approximately 52-55 nm in aqueous solutions.^{[4][5]} This substantial separation is advantageous for minimizing self-quenching and enhancing the signal-to-noise ratio in fluorescence detection.^[4] The dye is moderately hydrophilic and can be efficiently excited by light sources operating in the 420-465 nm range.^{[4][5]}

Quantitative Data Summary

The key photophysical parameters of ATTO 465 are summarized in the table below. These values are crucial for selecting appropriate excitation sources and emission filters, as well as for the quantitative analysis of fluorescence data.^[5]

Property	Value	Source(s)
Maximum Excitation Wavelength (λ_{ex})	453 nm	^[5] ^[7] ^[8]
Maximum Emission Wavelength (λ_{em})	506 - 509 nm	^[1] ^[2] ^[5]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	^[5] ^[7] ^[9]
Fluorescence Quantum Yield (Φ or η_{fl})	70 - 75%	^[3] ^[6] ^[9]
Fluorescence Lifetime (τ_{fl})	5.0 ns	^[1] ^[5] ^[9]
Stokes Shift	~52 - 55 nm	^[1] ^[5] ^[8]
Correction Factor (CF_{260})	1.09 - 1.12	^[4] ^[9] ^[10]
Correction Factor (CF_{280})	0.48 - 0.54	^[4] ^[9] ^[10]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.^[6]^[11]

Principle: The quantum yield of the unknown sample (Φ_s) is calculated relative to a standard (Φ_r) using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)$$

Where:

- I is the integrated fluorescence intensity.

- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- The subscripts s and r denote the sample and the reference, respectively.

Materials and Equipment:

- Spectrofluorometer
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- ATTO 465 dye
- A suitable quantum yield standard (e.g., Coumarin 153 in ethanol or Fluorescein in 0.1 M NaOH)[6]
- Spectroscopic grade solvents[11]

Methodology:

- **Solution Preparation:** Prepare a series of five to six dilute solutions of both ATTO 465 and the chosen quantum yield standard in the same solvent. The concentrations should be adjusted to yield an absorbance in the range of 0.01 to 0.1 at the excitation wavelength.[6]
- **Absorbance Measurement:** Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the selected excitation wavelength.[6]
- **Fluorescence Measurement:** Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements. Record the emission spectra of all sample and standard solutions, ensuring that experimental settings are kept constant for all measurements.[6]
- **Data Analysis:** Integrate the area under the corrected emission spectrum for each solution. For both ATTO 465 and the standard, plot the integrated fluorescence intensity versus the

absorbance at the excitation wavelength. The slopes of these plots represent the ratio of integrated intensity to absorbance (I/A).[6]

- Calculation: Calculate the quantum yield of ATTO 465 using the equation provided in the principle section, utilizing the slopes from the plots.[6]

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[12] The time-domain method, specifically Time-Correlated Single Photon Counting (TCSPC), is a robust technique for measuring fluorescence lifetime.[12]

Principle: The sample is illuminated with a short pulse of light, and the time between the excitation pulse and the detection of the emitted photon is measured. This process is repeated many times to build a histogram of the arrival times of the photons, which represents the fluorescence decay curve. The fluorescence lifetime is then determined from the slope of this decay curve.[12]

Materials and Equipment:

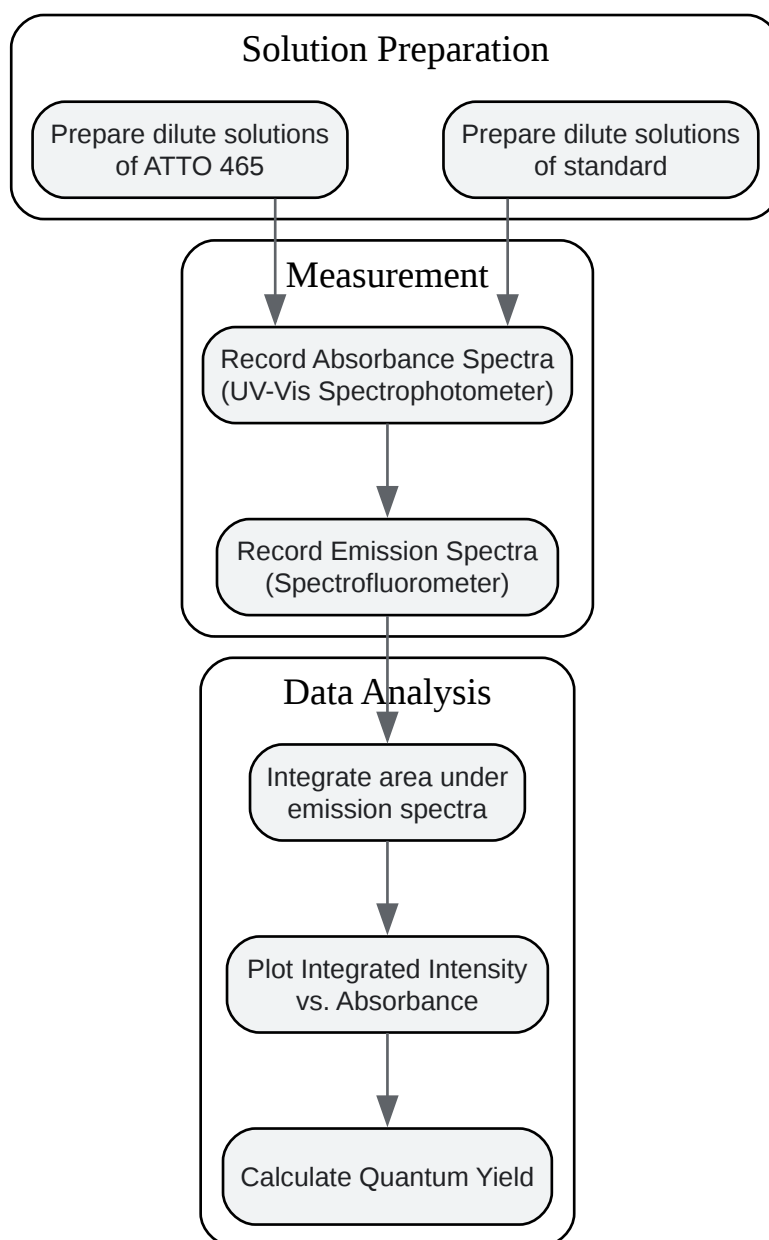
- Pulsed light source (e.g., picosecond laser)
- High-speed detector (e.g., single-photon avalanche diode - SPAD)
- TCSPC electronics
- Sample holder/cuvette
- ATTO 465 labeled sample

Methodology:

- Sample Preparation: Prepare a solution of the ATTO 465-labeled sample.
- Instrument Setup:

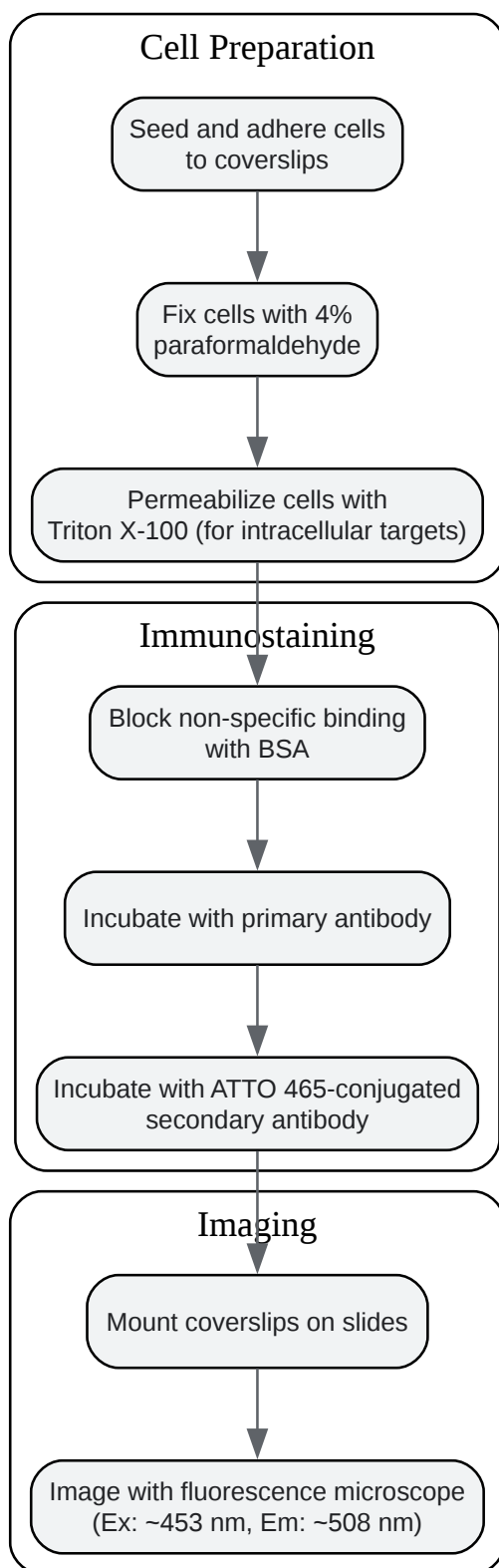
- Set the excitation wavelength of the pulsed laser to the absorption maximum of ATTO 465 (~453 nm).
- Configure the TCSPC electronics to measure the time difference between the laser pulse and the detected photons.
- Data Acquisition:
 - Excite the sample with the pulsed laser.
 - Collect the emitted photons with the high-speed detector.
 - The TCSPC system records the arrival time of each photon relative to the excitation pulse and builds a decay histogram.
- Data Analysis:
 - The resulting histogram represents the fluorescence decay profile.
 - Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

Visualizations



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Workflow for Relative Quantum Yield Determination.



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General Immunofluorescence Workflow using ATTO 465.

Conclusion

ATTO 465 is a robust and versatile fluorescent dye with photophysical properties that are well-suited for a variety of demanding applications in modern biological research and drug development.^[5] Its strong absorption, high quantum yield, and relatively long fluorescence lifetime make it an excellent choice for sensitive and quantitative fluorescence-based assays.^[5]^[13] The availability of different reactive forms allows for the straightforward and efficient labeling of a wide range of biomolecules.^[5] The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers utilizing ATTO 465, enabling them to optimize their experimental setups and confidently interpret their fluorescence data.

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